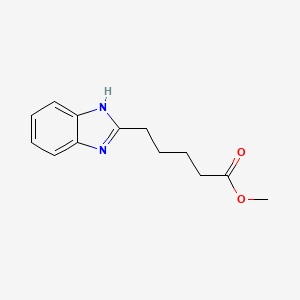![molecular formula C12H16O3 B2887264 [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol CAS No. 2168820-69-5](/img/structure/B2887264.png)
[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends . The synthesis was efficient, reproducible, and scalable from inexpensive reagents .Molecular Structure Analysis
The molecular structure of “[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol” consists of an ethyl group, an oxiran-2-ylmethoxy group, and a phenylmethanol group. The exact structure and intermediates were analyzed by NMR experiments, infrared, and mass spectra .Chemical Reactions Analysis
The reaction of active ester (Ar–O–C(O)–) and epoxide moieties was observed in a model compound . This reaction is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures . The active centers have almost equal affinity for both the unreacted monomer functional groups and the polymer chains .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
A study by Goel et al. (2008) explored the synthesis and application of 'quat-primer polymers' that incorporate quaternary ammonium and cyclic carbonate groups, using compounds related to [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol. These polymers were characterized and applied as ultrathin coatings on substrates, showcasing their potential in materials science Goel, U. Beginn, A. Mourran, M. Möller, 2008.
Enantioselective Synthesis
Lu et al. (2008) conducted research on enantioselective epoxidation of α,β-enones using an organocatalyst derived from this compound, illustrating its utility in synthesizing epoxides with high enantioselectivity. This highlights its role in producing chiral molecules, which are crucial in pharmaceutical synthesis Jun Lu, Yun‐He Xu, F. Liu, T. Loh, 2008.
Antimicrobial and Insect Antifeedant Activities
A series of compounds related to this compound were synthesized and evaluated for their antimicrobial and insect antifeedant activities by Thirunarayanan and Vanangamudi (2016). Their work underscores the chemical's potential in developing new pesticides and antimicrobial agents G. Thirunarayanan, G. Vanangamudi, 2016.
Catalysis and Chemical Reactions
In the field of catalysis, Hanaoka et al. (1990) studied the solvolysis and isomerization of phenyloxirane, catalyzed by niobic acid, demonstrating the efficiency of related catalysts in organic synthesis and the potential of this compound derivatives in facilitating chemical transformations T. Hanaoka, K. Takeuchi, T. Matsuzaki, Y. Sugi, 1990.
Lipid Dynamics Studies
Nguyen et al. (2019) utilized methanol, a solvent related to the structural motif of this compound, to study its effects on lipid dynamics. This research offers insights into the impact of solvents on biological membranes, relevant for understanding membrane-associated processes and drug delivery mechanisms Michael H. L. Nguyen, Michael DiPasquale, Brett W. Rickeard, Christopher B. Stanley, Elizabeth G. Kelley, D. Marquardt, 2019.
Wirkmechanismus
The mechanism of action involves the formation of the oxetane ring from an epoxide, which requires moderate heating . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
Eigenschaften
IUPAC Name |
[3-ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-4-3-5-10(6-13)12(9)15-8-11-7-14-11/h3-5,11,13H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISBPBKVCZZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CO)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)
![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)

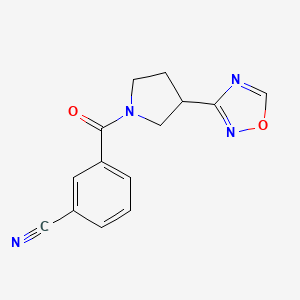
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)

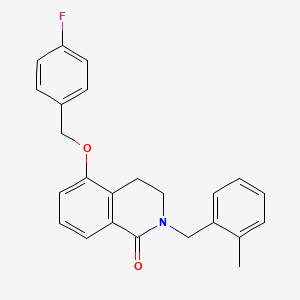
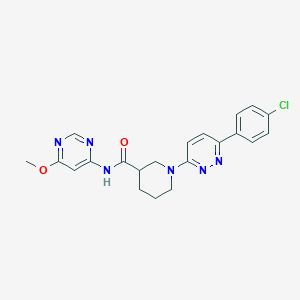
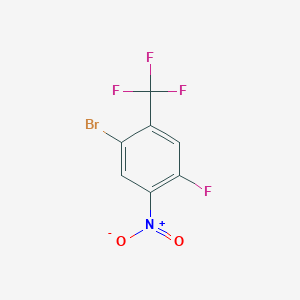
![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2887201.png)
